molecular formula C16H12ClF4NO2 B4040330 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B4040330
M. Wt: 361.72 g/mol
InChI Key: KQVYVWYJWZGIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide is a complex organic compound characterized by the presence of multiple halogen atoms (chlorine, fluorine) and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the core phenyl ring with the appropriate substituents

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the amide group allows for selective oxidation reactions.

  • Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

  • Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the amide group.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Primary amines are typically the major products.

  • Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-fluorophenoxy)propanamide

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)propanamide

  • N-[2-bromo-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

Uniqueness: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide is unique due to its specific arrangement of halogen atoms and the position of the fluorine atom on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4NO2/c1-9(24-14-5-3-2-4-12(14)18)15(23)22-13-8-10(16(19,20)21)6-7-11(13)17/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVYVWYJWZGIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.